N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide
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Overview
Description
N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-[(4-CHLOROPHENYL)SULFANYL]PROPANEHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chlorophenyl, methoxyphenyl, and sulfanyl groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-[(4-CHLOROPHENYL)SULFANYL]PROPANEHYDRAZIDE typically involves the condensation of appropriate aldehydes and hydrazides under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-[(4-CHLOROPHENYL)SULFANYL]PROPANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-[(4-CHLOROPHENYL)SULFANYL]PROPANEHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-[(4-CHLOROPHENYL)SULFANYL]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]-2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]-2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-3-[(4-CHLOROPHENYL)SULFANYL]PROPANEHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20Cl2N2O2S |
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Molecular Weight |
459.4 g/mol |
IUPAC Name |
N-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-3-(4-chlorophenyl)sulfanylpropanamide |
InChI |
InChI=1S/C23H20Cl2N2O2S/c24-19-7-11-21(12-8-19)30-14-13-23(28)27-26-15-17-5-9-20(10-6-17)29-16-18-3-1-2-4-22(18)25/h1-12,15H,13-14,16H2,(H,27,28)/b26-15+ |
InChI Key |
VBNQLFLGICUQKZ-CVKSISIWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CCSC3=CC=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NNC(=O)CCSC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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